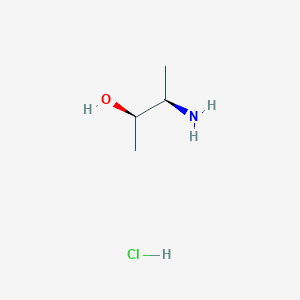

(2R,3R)-3-Aminobutan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R,3R)-3-Aminobutan-2-ol hydrochloride” is a chemical compound with a molecular weight of 141.6 . It is stored at a temperature of 4°C and is in the form of an oil . It is used in the synthesis of various pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “this compound” involves a short-step, asymmetric synthetic route . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate . Another method involves the reaction between CH3O– (nucleophile) and halide .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using the Cahn-Ingold-Prelog rules . The R or S is added as a prefix, in parenthesis, to the name of the enantiomer of interest .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using retrosynthetic analysis . This involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of CHClNO and an average mass of 271.826 Da . It is a non-racemic molecule .科学的研究の応用

Synthesis and Chemical Properties

Stereospecific Cyclization : (2R,3R)-3-Aminobutan-2-ol hydrochloride is involved in stereospecific intramolecular cyclization processes, such as the synthesis of (3R,5R)-2-ethoxy-2-oxo-3-phenyl-5-ethyl-1,4,2-oxazaphosphorinanes (Dimukhametov et al., 2001).

Enantiomer Separation and Synthesis : This compound is used in the enzymatic resolution and synthesis of various biologically active molecules, like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Biological and Pharmacological Research

Agricultural Applications : this compound derivatives like paclobutrazol have been studied for their effects on plant growth and physiology, such as in apples (Wieland & Wample, 1985).

Synthesis of Bioactive Compounds : It's used in the synthesis of bioactive compounds like coronamic acids, which are important for various biological activities (Gaucher et al., 1994).

Enzymatic Studies : The compound is also a subject in enzymatic studies, such as the action of L-aminoacylase and L-amino acid oxidase on its derivatives for producing stereochemically pure compounds (Bakke et al., 1999).

Chiral Synthesis and Analysis : The compound is central in chiral synthesis and analysis, as seen in studies involving its derivatives for understanding stereochemistry in pharmaceuticals (Blessington & Beiraghi, 1990).

Antiviral Drug Synthesis : this compound is crucial in the synthesis of intermediates for antiviral drugs like atazanavir (Wu et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dibromo-3-phenylpropionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

将来の方向性

The future directions for “(2R,3R)-3-Aminobutan-2-ol hydrochloride” could involve its use in the synthesis of more complex organic molecules . It has many industrial applications and is particularly important to provide chiral groups in drugs . Significant progress has been made in the development of microbial cell factories for its production .

作用機序

Target of Action

Similar compounds such as 2r,3r-dihydromyricetin have been shown to exhibit antibacterial activity against staphylococcus aureus .

Mode of Action

It’s worth noting that related compounds like 2r,3r-dihydromyricetin have been found to inhibit the formation of biofilms by staphylococcus aureus, leading to a decrease in the viability of biofilm cells .

Biochemical Pathways

Related compounds like 2r,3r-dihydromyricetin have been found to regulate a wide range of genes and proteins enriched in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .

Result of Action

Related compounds like 2r,3r-dihydromyricetin have been found to significantly decrease the intracellular atp of staphylococcus aureus cells .

Action Environment

It’s worth noting that the antibacterial activity of related compounds like 2r,3r-dihydromyricetin against staphylococcus aureus has been demonstrated .

特性

IUPAC Name |

(2R,3R)-3-aminobutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIZDQPOMNWLM-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2162986-79-8 |

Source

|

| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)